N-(2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c20-12-15-4-1-2-6-17(15)21-26(24,25)16-10-13-5-3-9-22-18(23)8-7-14(11-16)19(13)22/h1-2,4,6,10-11,21H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRNTFKPLDLCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4C#N)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrido[3,2,1-ij]quinoline Derivatives
The hexahydropyrido[3,2,1-ij]quinoline core is shared with compounds such as N-(4-bromo-2-methylphenyl)-3-oxo-...sulfonamide () and N-[4-(trifluoromethyl)phenyl]-3-oxo-...sulfonamide (). These analogs differ in their N-aryl substituents but retain the sulfonamide group and ketone functionality. The rigidity of the bicyclic system likely enhances target binding by reducing conformational entropy .
Pyrroloquinolone vs. Pyridoquinolone Systems
describes N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides, which feature a tetrahydropyridine ring annelated to a hydroxyquinolone core. In contrast, the target compound lacks a hydroxy group, which may enhance lipophilicity and tissue distribution .
Substituent Effects on Pharmacological and Physicochemical Properties
Table 1: Substituent Comparison of Key Analogs
- Electron-Withdrawing Groups: The 2-cyanophenyl group in the target compound may enhance binding to enzymes or receptors by polarizing the sulfonamide moiety, similar to the trifluoromethyl group in .
- Solubility : The absence of a hydroxy group (cf. ) likely reduces aqueous solubility but improves membrane permeability.
- Metabolic Stability: The cyano group may resist oxidative metabolism compared to bromo or trifluoromethyl substituents .
Pharmacokinetic and Bioavailability Considerations
Sulfonamide-containing compounds, such as those in , often exhibit favorable pharmacokinetic (PK) profiles due to their hydrogen-bonding capacity and moderate molecular weights. For example, MCC7840 (a sulfonamide with a hexahydro-s-indacenyl core) shows 85% oral bioavailability in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
